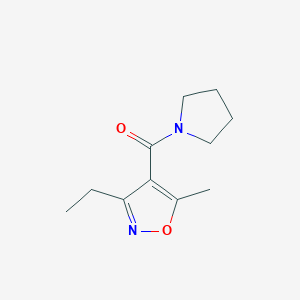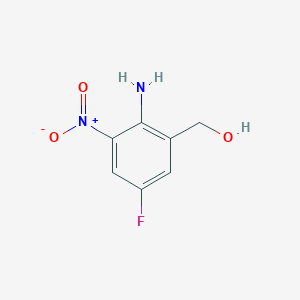
(2-Amino-5-fluoro-3-nitrophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-5-fluoro-3-nitrophenyl)methanol is an aromatic compound with a molecular formula of C7H7FN2O3. This compound is characterized by the presence of an amino group, a fluoro substituent, and a nitro group on a benzene ring, along with a methanol group. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-fluoro-3-nitrophenyl)methanol typically involves multi-step organic reactions. One common method includes the nitration of a fluorobenzene derivative followed by the introduction of an amino group through reduction reactions. The final step involves the addition of a methanol group to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific catalysts and solvents are chosen to facilitate the reactions and ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-5-fluoro-3-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Conversion to diamino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
(2-Amino-5-fluoro-3-nitrophenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Amino-5-fluoro-3-nitrophenyl)methanol involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The fluoro substituent can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Amino-5-nitrophenyl)methanol
- (2-Amino-3-nitrophenyl)methanol
- (2-Amino-5-fluoro-4-nitrophenyl)methanol
Uniqueness
(2-Amino-5-fluoro-3-nitrophenyl)methanol is unique due to the specific positioning of the fluoro and nitro groups on the benzene ring. This arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C7H7FN2O3 |
|---|---|
Poids moléculaire |
186.14 g/mol |
Nom IUPAC |
(2-amino-5-fluoro-3-nitrophenyl)methanol |
InChI |
InChI=1S/C7H7FN2O3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-2,11H,3,9H2 |
Clé InChI |
SHMOOAIMXXVQHW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CO)N)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-2-bromovinyl]-1,3-dichlorobenzene](/img/structure/B12863218.png)
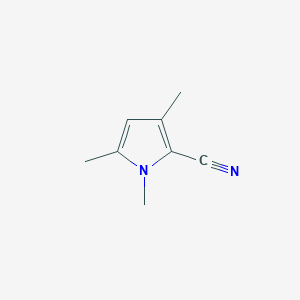
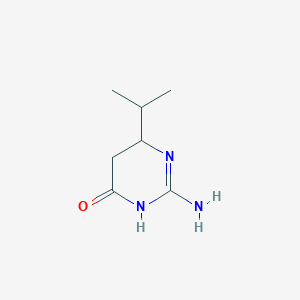
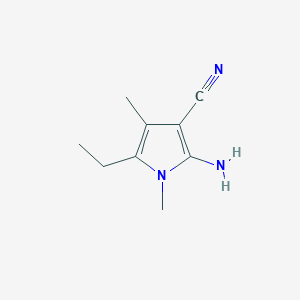
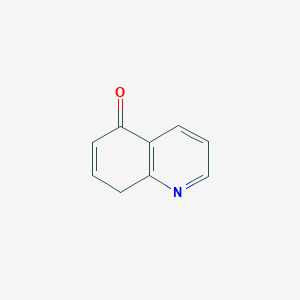

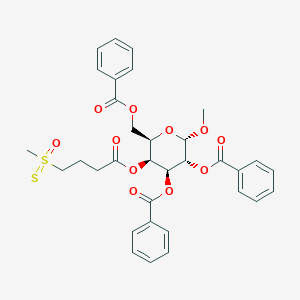
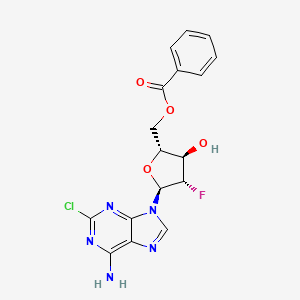


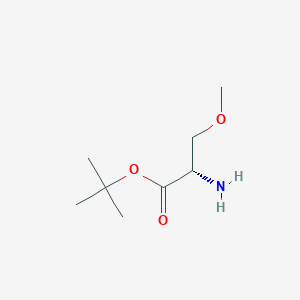
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)
